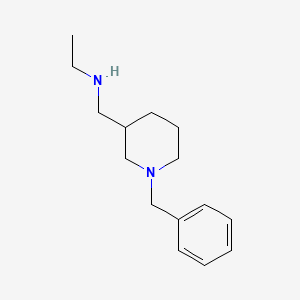

(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(1-benzylpiperidin-3-yl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-2-16-11-15-9-6-10-17(13-15)12-14-7-4-3-5-8-14/h3-5,7-8,15-16H,2,6,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJSLWBWMPKLCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Molecular Formula and Weight of (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine

Abstract

This technical guide provides a comprehensive analysis of the molecular formula and molecular weight of the organic compound (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine. The document outlines the systematic process for determining the chemical formula through structural analysis and details the calculation of its molecular weight based on the latest IUPAC standard atomic weights. Methodologies for the experimental verification of these properties, particularly high-resolution mass spectrometry, are discussed to ensure scientific rigor. This guide serves as a foundational reference for researchers engaged in synthesis, characterization, and application of this and related piperidine derivatives.

Introduction

This compound is a substituted piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of pharmacological activities. Accurate determination of fundamental physicochemical properties, such as molecular formula and weight, is a critical first step in the drug discovery and development pipeline. These parameters are essential for structural elucidation, reaction stoichiometry, analytical characterization, and compliance with regulatory submissions. This document provides an in-depth examination of these core properties.

Determination of Molecular Formula

The molecular formula of a compound is determined by identifying and counting the constituent atoms in its molecular structure. The name "this compound" systematically describes the molecule's assembly.

2.1. Structural Decomposition

-

Piperidine Core: A six-membered saturated heterocycle containing one nitrogen and five carbon atoms.

-

1-Benzyl Group: A benzyl group (-CH₂-C₆H₅) is attached to the nitrogen atom (position 1) of the piperidine ring.

-

3-ylmethyl Group: A methylene bridge (-CH₂-) is attached to position 3 of the piperidine ring.

-

Ethyl-amine Group: An ethyl group (-CH₂CH₃) is attached to the nitrogen of an amine, which in turn is connected to the 3-ylmethyl bridge.

2.2. Atomic Census

By summing the atoms from each component, we can derive the molecular formula:

-

Carbon (C): 5 (from piperidine ring) + 7 (from benzyl group) + 1 (from methyl bridge) + 2 (from ethyl group) = 15 Carbon atoms .

-

Hydrogen (H): 9 (on the piperidine ring) + 7 (on the benzyl group) + 2 (on the methyl bridge) + 1 (on the amine nitrogen) + 5 (on the ethyl group) = 24 Hydrogen atoms .

-

Nitrogen (N): 1 (in the piperidine ring) + 1 (in the amine linker) = 2 Nitrogen atoms .

This analysis yields the definitive molecular formula.

Molecular Formula: C₁₅H₂₄N₂ [1][2]

Calculation of Molecular Weight

The molecular weight (MW) is the mass of one mole of a substance. It is calculated by summing the atomic weights of all atoms in the molecular formula. For high-precision work, it is imperative to use the standard atomic weights published by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW).[3][4][5]

3.1. Standard Atomic Weights

The CIAAW provides consensus values for atomic weights, which may be an interval for elements with significant natural isotopic variation.[6][7] For calculations, conventional values are often used.

| Element | Symbol | Standard Atomic Weight ( g/mol ) | Source |

| Carbon | C | [12.0096, 12.0116] | IUPAC[6][7] |

| Hydrogen | H | [1.00784, 1.00811] | IUPAC[6] |

| Nitrogen | N | [14.00643, 14.00728] | IUPAC[6][7] |

For this calculation, the conventional value of C = 12.011 g/mol , H = 1.008 g/mol , and N = 14.007 g/mol will be utilized.

3.2. Calculation Protocol

-

Formula: C₁₅H₂₄N₂

-

MW Calculation:

-

Mass of Carbon = 15 atoms × 12.011 g/mol = 180.165 g/mol

-

Mass of Hydrogen = 24 atoms × 1.008 g/mol = 24.192 g/mol

-

Mass of Nitrogen = 2 atoms × 14.007 g/mol = 28.014 g/mol

-

-

Total Molecular Weight:

-

MW = 180.165 + 24.192 + 28.014 = 232.371 g/mol

-

This calculated value is consistent with values found in chemical databases.[1][2]

Physicochemical Property Summary

The derived formula and molecular weight are foundational to other key computed and experimental properties.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄N₂ | [1][2] |

| Molecular Weight | 232.36 g/mol | [1][2] |

| Exact Mass | 232.193948774 Da | [1][2] |

| Monoisotopic Mass | 232.193948774 Da | [2] |

The distinction between molecular weight and exact/monoisotopic mass is critical. Molecular weight is an average based on natural isotopic abundance. Exact mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N), which is the value measured by high-resolution mass spectrometry.

Experimental Verification Workflow

Theoretical calculations must be validated by empirical data. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming both the molecular formula and the molecular weight.

5.1. HRMS Protocol for Formula Confirmation

-

Sample Preparation: Dissolve a ~1 mg/mL stock solution of the analyte in a suitable solvent (e.g., Methanol or Acetonitrile with 0.1% formic acid for positive ionization mode).

-

Instrument Calibration: Calibrate the mass spectrometer (e.g., an Orbitrap or TOF instrument) using a certified calibration standard mix to ensure high mass accuracy (< 5 ppm).

-

Infusion & Ionization: Introduce the sample into the electrospray ionization (ESI) source. In positive ion mode, the molecule is expected to protonate, forming the ion [M+H]⁺.

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., m/z 100-500).

-

Data Analysis:

-

Identify the m/z value of the most intense peak corresponding to the [M+H]⁺ ion.

-

The expected m/z for [C₁₅H₂₄N₂ + H]⁺ is 233.199.

-

Use the instrument software to perform elemental composition analysis on the measured m/z value. The software will generate a list of possible elemental formulas that fit the measured mass within a specified tolerance (e.g., 5 ppm).

-

Confirm that C₁₅H₂₄N₂ is the only logical formula matching the experimental result.

-

Workflow Diagram: Molecular Property Determination

Caption: Workflow for theoretical calculation and experimental validation.

Conclusion

The molecular formula of this compound has been definitively established as C₁₅H₂₄N₂ . Based on this formula and current IUPAC standard atomic weights, its calculated molecular weight is 232.37 g/mol . These fundamental properties are the cornerstone for further research and development, enabling accurate analytical quantification, synthetic pathway design, and in-silico modeling. It is a standard best practice that these theoretically derived values be confirmed experimentally, for which High-Resolution Mass Spectrometry is the recommended methodology.

References

-

IUPAC. (2018). Standard atomic weights of 14 chemical elements revised. International Union of Pure and Applied Chemistry. [Link]

-

Wieser, M. E., et al. (2021). The Table of Standard Atomic Weights—An exercise in consensus. Pure and Applied Chemistry. [Link]

-

IUPAC. (2023). Atomic Weights of the Elements 2023. IUPAC Commission on Isotopic Abundances and Atomic Weights. [Link]

-

Prohaska, T., et al. (2022). Standard atomic weights of the elements 2020 (IUPAC Technical Report). OSTI.gov. [Link]

-

Wikipedia. (2026). Standard atomic weight. [Link]

-

PubChem. (n.d.). 1-Benzyl-N-methylpiperidin-3-amine. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). N-benzyl-N-(piperidin-3-ylmethyl)ethanamine. National Center for Biotechnology Information. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. N-benzyl-N-(piperidin-3-ylmethyl)ethanamine | C15H24N2 | CID 43126122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. iupac.org [iupac.org]

- 4. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 5. The Table of Standard Atomic Weights—An exercise in consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 7. osti.gov [osti.gov]

An In-Depth Technical Guide to the Solubility Profile of (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a comprehensive technical overview of the solubility profile of (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine. As publicly available quantitative solubility data for this specific molecule is limited, this document synthesizes a robust predicted solubility profile based on its fundamental physicochemical properties, analysis of its structural motifs, and comparative data from analogous compounds. Furthermore, this guide presents a detailed, self-validating experimental protocol for the precise determination of its thermodynamic solubility, enabling researchers to generate accurate data for applications in synthesis, formulation, and drug development.

Introduction to this compound

This compound is a disubstituted piperidine derivative. Its structure features a central piperidine ring, a key scaffold in medicinal chemistry, functionalized with a benzyl group at the nitrogen atom and an ethylaminomethyl side chain at the 3-position. Understanding its solubility is critical for its use as a synthetic intermediate, for reaction condition optimization, and for formulation in preclinical studies.

The molecule's behavior in solution is governed by a combination of its structural components: the polar, basic amine functionalities and the nonpolar, lipophilic benzyl group. This duality dictates its interactions with various organic solvents.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄N₂ | [1][2] |

| Molecular Weight | 232.36 g/mol | [1] |

| XLogP3 (Lipophilicity) | 2.4 | [1] |

| Hydrogen Bond Donor Count | 1 (Secondary Amine) | [1] |

| Hydrogen Bond Acceptor Count | 2 (Both Nitrogen Atoms) | [1] |

| Topological Polar Surface Area | 15.3 Ų | [1] |

Table 1: Key Physicochemical Properties of this compound.

The moderately lipophilic nature suggested by the XLogP3 value of 2.4 and the low polar surface area indicate a general preference for organic solvents over aqueous media.[1]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the foundation for predicting solubility.[3][4] This means that solutes dissolve best in solvents with similar intermolecular forces. The solubility of this compound is a balance between its polar and nonpolar characteristics.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. The two nitrogen atoms in the target molecule can act as hydrogen bond acceptors, and the secondary amine can also act as a hydrogen bond donor. This suggests strong, favorable interactions, leading to high solubility. Smaller amines are generally quite soluble in alcohols.[5]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, THF): These solvents have significant dipole moments but do not donate hydrogen bonds. They can effectively solvate the polar regions of the molecule through dipole-dipole interactions. High solubility is expected.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. While the large benzyl group and hydrocarbon backbone contribute to nonpolar character, the polar amine groups are dominant. These polar groups are not well-solvated by nonpolar solvents, leading to limited solubility. This is consistent with the parent compound, N-benzylpiperidine, which is readily soluble in most organic solvents but not in highly nonpolar ones like hexane.[6][7]

Predicted Solubility Profile

Based on the theoretical framework and data from analogous structures like (R)-1-benzylpiperidin-3-amine and N-benzylpiperidine, which are soluble in common organic solvents like ethanol and chloroform, a qualitative solubility profile can be robustly predicted.[6][8]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Miscible | Strong hydrogen bonding capability with the molecule's two amine nitrogens. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | High | Favorable dipole-dipole interactions with the polar amine functionalities. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Moderate polarity and ability to solvate both polar and nonpolar regions. |

| Aromatic | Toluene, Benzene | Moderate to High | The benzyl group on the solute has a strong affinity for aromatic solvents. |

| Ethers | Diethyl Ether | Moderate | Lower polarity limits interaction with the amine groups, but still effective. |

| Nonpolar Aliphatic | Hexane, Heptane | Low to Insoluble | Significant mismatch in polarity; unable to effectively solvate the polar amine groups. |

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents.

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to quantitative data, the shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9][10] It is reliable and widely used.[9][10] The following protocol is a self-validating system designed for accuracy and reproducibility.

Causality Behind Experimental Choices:

-

Using Excess Solute: This is crucial to ensure that the solution becomes fully saturated and that a solid-phase equilibrium is established. Without excess solid, you would only be measuring dissolution, not the thermodynamic solubility limit.[10]

-

Extended Equilibration Time (24-72h): Solubility is an equilibrium process. Short incubation times may only reflect kinetic solubility, which can be misleading.[11] A long agitation period at a constant temperature ensures the system reaches a true thermodynamic equilibrium.[10][12]

-

Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., with a temperature-controlled shaker) is essential for reproducible results.[3]

-

Phase Separation: Filtration or centrifugation must be performed carefully to separate the saturated solution from the undissolved solid without altering the temperature or causing solvent evaporation, which would artificially increase the measured concentration.[10]

-

Quantification via Calibrated HPLC: A High-Performance Liquid Chromatography (HPLC) system with a UV detector is a common and precise method for quantification. A multi-point calibration curve with known standards is non-negotiable for converting the analytical signal into an accurate concentration (e.g., in mg/mL or mol/L).

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of this compound into several glass vials (performing the experiment in triplicate is recommended). "Excess" means enough solid will visibly remain after equilibrium is reached.

-

-

Solvent Addition:

-

Accurately add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker (e.g., 25 °C).

-

Agitate the samples for 24-72 hours. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). The solubility value should plateau.[12]

-

-

Phase Separation:

-

After equilibration, let the vials stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. Immediately filter it through a 0.45 µm syringe filter (ensure the filter material is compatible with the organic solvent) into a clean HPLC vial. This step removes any remaining micro-particulates.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

-

Generate a calibration curve by analyzing these standards using a validated HPLC-UV method.

-

Analyze the filtered sample from step 4. Ensure the sample is diluted if necessary to fall within the linear range of the calibration curve.

-

-

Data Analysis:

-

Using the regression equation from the calibration curve, calculate the concentration of the compound in the saturated solution.

-

Report the final solubility as an average of the triplicate measurements, including the standard deviation, at the specified temperature.

-

Conclusion

While specific quantitative data for this compound is not widely published, a strong predictive model of its solubility can be constructed based on its physicochemical properties and structural analogy to related compounds. It is anticipated to be highly soluble in polar organic solvents (both protic and aprotic) and moderately soluble in less polar solvents, with poor solubility in nonpolar aliphatic hydrocarbons. For researchers requiring precise quantitative data for applications such as process chemistry or formulation, the detailed shake-flask protocol provided in this guide offers a robust and validated pathway to determine the thermodynamic solubility in any organic solvent of interest.

References

-

Amidon, G. E., & Löbenberg, R. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Available at: [Link]

-

Unknown Author. (2024, September 24). Solubility test for Organic Compounds. Available at: [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Available at: [Link]

-

Unknown Author. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved February 15, 2026, from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]

-

ChemBK. (2024, April 9). N-benzylpiperidine. Available at: [Link]

-

Foley, D. A., & Wentzel, A. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

-

Unknown Author. (2020, March 4). Amines and Heterocycles. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43126122, N-benzyl-N-(piperidin-3-ylmethyl)ethanamine. Retrieved February 15, 2026, from [Link].

-

Industrial Chemicals. (n.d.). (R)-1-benzylpiperidin-3-amine. Retrieved February 15, 2026, from [Link]

-

Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. Available at: [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. Retrieved February 15, 2026, from [Link]

Sources

- 1. N-benzyl-N-(piperidin-3-ylmethyl)ethanamine | C15H24N2 | CID 43126122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. caymanchem.com [caymanchem.com]

- 4. reddit.com [reddit.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chembk.com [chembk.com]

- 7. 1-BENZYLPIPERIDINE | 2905-56-8 [chemicalbook.com]

- 8. Buy (R)-1-benzylpiperidin-3-amine at Best Price, Pharmaceutical Intermediate [forecastchemicals.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. researchgate.net [researchgate.net]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. downloads.regulations.gov [downloads.regulations.gov]

A Senior Application Scientist's Guide to the Safety Data Sheet for (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Proactive Safety for Novel Chemical Entities

In the fast-paced world of drug discovery and chemical research, novel compounds like (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine represent the frontier of innovation. As a substituted N-benzylpiperidine, this molecule holds potential in various research applications, possibly as a scaffold for developing neurologically active agents or other targeted therapeutics.[1][2] However, with novelty comes uncertainty, particularly regarding safety and handling.

A comprehensive Safety Data Sheet (SDS) is the cornerstone of laboratory safety, providing a standardized summary of a chemical's hazards and the necessary precautions. For a research chemical that may not have an established regulatory SDS, it is incumbent upon the scientific community to develop a provisional, yet robust, safety profile based on scientific principles and data from analogous structures.

This guide provides an in-depth analysis of the likely hazards and safe handling protocols for this compound. It is structured not as a rigid SDS, but as a technical narrative to explain the causality behind each safety recommendation. This approach, grounded in the principles of chemical hygiene and risk assessment mandated by bodies like the Occupational Safety and Health Administration (OSHA), empowers researchers to work safely and confidently.[3]

Part 1: Hazard Identification and Risk Assessment - A Predictive Approach

For a novel compound, we must infer its hazard profile by dissecting its structure into key functional groups: a tertiary N-benzylpiperidine core and a secondary ethylamine side chain. This analysis allows for a predicted classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Predicted GHS Classification and Rationale:

The presence of amine functional groups is the primary driver of the predicted hazards.[4] Amines are characteristically basic and can be corrosive or irritating to tissues. The piperidine moiety, a cyclic amine, and the secondary amine side chain both contribute to this profile.

-

Skin Corrosion/Irritation: Amines can cause significant skin burns and irritation upon contact.[5][6] Safety data for piperidine itself classifies it as causing severe skin burns and eye damage.[7]

-

Serious Eye Damage/Irritation: Direct contact with amine vapors or liquid can cause severe, potentially irreversible, eye damage.[8][9] This is a well-documented hazard for tertiary amines.[10]

-

Acute Toxicity (Oral, Dermal, Inhalation): Piperidine and many of its derivatives are classified as toxic if swallowed, in contact with skin, or if inhaled.[5][7][11] While the exact toxicity of our target compound is unknown, it is prudent to assume a moderate to high level of acute toxicity.

-

Target Organ Toxicity: Some piperidine derivatives have been noted to cause respiratory irritation.[12][13] Furthermore, prolonged exposure to certain amines has been associated with systemic effects.[10]

Workflow for Novel Compound Risk Assessment

The following diagram illustrates the logical flow for assessing and controlling risks associated with a new chemical entity in a laboratory setting.

Caption: Risk assessment and control workflow for a novel research chemical.

Part 2: Exposure Controls and Safe Handling Protocols

Based on the predicted hazards, a multi-layered approach to exposure control is necessary. This follows the hierarchy of controls, prioritizing engineering solutions before relying on personal protective equipment.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood.[14][15] This is critical for two primary reasons:

-

Inhalation Hazard Mitigation: The compound is likely volatile to some degree, and its vapors are presumed to be toxic and irritating to the respiratory system. A fume hood captures these vapors at the source.

-

Containment: In the event of a small spill or aerosol generation, the fume hood provides a contained space, preventing contamination of the general laboratory environment.

Standard Operating Procedure (SOP) for Handling

Adherence to a strict, written protocol is essential for minimizing risk.

Protocol for Weighing and Preparing a Stock Solution:

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Gather all necessary equipment: analytical balance, weigh paper/boat, spatula, vial for the final solution, appropriate solvent, and waste container.

-

Don the required Personal Protective Equipment (see Part 3).

-

-

Weighing:

-

Place a tared weigh boat on the analytical balance inside the fume hood.

-

Carefully transfer the solid this compound from its storage container to the weigh boat using a clean spatula. Avoid creating dust.

-

Once the desired mass is obtained, securely cap the primary storage container.

-

-

Solubilization:

-

Carefully add the weighed solid to the final vial.

-

Using a calibrated pipette, add the desired volume of solvent to the vial.

-

Cap the vial securely and mix (by vortexing or gentle agitation) until the solid is fully dissolved. Keep the vial capped and within the fume hood at all times.

-

-

Cleanup:

-

Dispose of the used weigh boat and any contaminated consumables in a designated solid hazardous waste container located within the fume hood.

-

Wipe down the spatula and any affected surfaces inside the fume hood with an appropriate decontaminating solution.

-

Properly label the final solution vial in accordance with OSHA's Hazard Communication Standard.[16]

-

Part 3: Personal Protective Equipment (PPE) - The Essential Barrier

While engineering controls are the first line of defense, a robust PPE regimen is mandatory to protect against direct contact.[11][17]

-

Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling many amines, but it is best practice to consult a glove manufacturer's compatibility chart.[7] Gloves must be inspected for tears or holes before each use and should be removed and discarded immediately if contamination is suspected.[15]

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Given the predicted corrosive nature of the compound, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a higher risk of splashing.[7]

-

Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.[13] This protects the skin on the arms and torso from accidental splashes.

-

Respiratory Protection: When used within a certified fume hood, additional respiratory protection is typically not required. However, in the event of a fume hood failure or a large spill, a NIOSH-approved respirator with an organic vapor cartridge would be necessary.[11]

Part 4: Emergency Preparedness

Even with meticulous planning, accidents can happen. Being prepared with clear, concise emergency procedures is non-negotiable.[13]

First-Aid Measures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[18] Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[18] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

Spill Management Protocol (Small Laboratory Spill <100 mL):

-

Alert & Evacuate: Alert personnel in the immediate area. If the spill is outside of a fume hood, evacuate the lab.

-

Contain: If safe to do so, use an inert absorbent material (such as sand, vermiculite, or a commercial chemical spill pillow) to dike the spill and prevent it from spreading.[14]

-

Neutralize/Absorb: Cover the spill with the absorbent material. For basic amines, a weak acid neutralizer could be used cautiously, but simple absorption is often safer.

-

Collect: Once absorbed, carefully scoop the material into a labeled, sealable hazardous waste container.[14]

-

Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.

-

Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.[15]

Part 5: Physicochemical, Stability, and Reactivity Data

Understanding the chemical's intrinsic properties is key to safe storage and use. Since comprehensive experimental data for this specific molecule is not widely available, the following table includes data from public databases and estimations based on its structure.[19][20]

| Property | Value / Information | Source |

| Molecular Formula | C₁₅H₂₄N₂ | [19][20] |

| Molecular Weight | 232.36 g/mol | [19][20] |

| Appearance | Predicted to be a solid or high-boiling liquid. | Inferred |

| Solubility | Likely soluble in organic solvents; limited solubility in water. | [21] |

| Stability | Stable under recommended storage conditions. May be air-sensitive. | Inferred from similar amines[18] |

| Reactivity | Reacts vigorously with strong oxidizing agents and strong acids. | Inferred from amine chemistry[14] |

| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides. | [14] |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.[5] | General Lab Practice |

Reactivity and Incompatibility Diagram

The following diagram illustrates the key chemical incompatibilities to be aware of when handling this compound.

Sources

- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. osha.gov [osha.gov]

- 4. rawsource.com [rawsource.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. diplomatacomercial.com [diplomatacomercial.com]

- 7. carlroth.com [carlroth.com]

- 8. Amines as occupational hazards for visual disturbance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. Health hazards of tertiary amine catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. isotope.com [isotope.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. fishersci.com [fishersci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. cleanchemlab.com [cleanchemlab.com]

- 16. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. echemi.com [echemi.com]

- 20. N-benzyl-N-(piperidin-3-ylmethyl)ethanamine | C15H24N2 | CID 43126122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Buy (R)-1-benzylpiperidin-3-amine at Best Price, Pharmaceutical Intermediate [forecastchemicals.com]

Methodological & Application

Application Note & Synthesis Protocol: (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The protocol herein details a robust and efficient two-step synthetic sequence commencing from the commercially available starting material, (piperidin-3-yl)methanamine. The synthesis involves an initial N-benzylation of the piperidine nitrogen, followed by a selective reductive amination of the primary amine to introduce the ethyl group. This guide offers detailed, step-by-step experimental procedures, mechanistic insights, and data presentation to ensure reproducibility and success in a laboratory setting.

Introduction

Piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates.[1] Their conformational flexibility and ability to present substituents in defined three-dimensional space make them ideal for targeting a wide array of biological receptors and enzymes. The N-benzyl group is a common feature in many biologically active piperidine derivatives, often serving as a key pharmacophoric element or as a protecting group that can be removed in later synthetic stages.[2][3] The title compound, this compound, represents a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics.

This application note outlines a reliable and scalable synthesis of this compound. The described protocol is designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step process starting from (piperidin-3-yl)methanamine. The first step is the selective N-benzylation of the piperidine nitrogen. The second step involves the N-ethylation of the primary amine via reductive amination.

Caption: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Part 1: Synthesis of (1-Benzyl-piperidin-3-yl)methanamine

This procedure details the selective N-benzylation of the secondary amine of the piperidine ring in the presence of a primary amine. The use of a suitable base and solvent is crucial for achieving high selectivity and yield.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (Piperidin-3-yl)methanamine | 114.19 | 5.0 g | 43.8 mmol |

| Benzyl Bromide | 171.04 | 7.5 g (5.2 mL) | 43.8 mmol |

| Potassium Carbonate (K₂CO₃) | 138.21 | 12.1 g | 87.6 mmol |

| Acetonitrile (CH₃CN) | 41.05 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (piperidin-3-yl)methanamine (5.0 g, 43.8 mmol) and acetonitrile (100 mL).

-

Add potassium carbonate (12.1 g, 87.6 mmol) to the suspension.

-

Slowly add benzyl bromide (7.5 g, 43.8 mmol) to the reaction mixture at room temperature with vigorous stirring.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1) with 1% triethylamine.

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Dichloromethane:Methanol (98:2 to 90:10) to afford (1-Benzyl-piperidin-3-yl)methanamine as a pale yellow oil.

Rationale for Experimental Choices:

-

Selectivity: The piperidine nitrogen is more nucleophilic than the primary amine, leading to preferential benzylation at the piperidine nitrogen.[4][5]

-

Base and Solvent: Potassium carbonate is a mild base suitable for this transformation, and acetonitrile is an excellent solvent for this type of alkylation reaction.

Part 2: Synthesis of this compound

This step employs reductive amination to introduce the ethyl group onto the primary amine. This method is highly efficient and avoids the potential for over-alkylation that can occur with direct alkylation using ethyl halides.[6][7]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (1-Benzyl-piperidin-3-yl)methanamine | 204.32 | 4.0 g | 19.6 mmol |

| Acetaldehyde | 44.05 | 1.0 g (1.3 mL) | 22.5 mmol |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 6.2 g | 29.4 mmol |

| Dichloromethane (DCM) | 84.93 | 80 mL | - |

| Acetic Acid (glacial) | 60.05 | 1.1 mL | 19.6 mmol |

Procedure:

-

In a 250 mL round-bottom flask, dissolve (1-Benzyl-piperidin-3-yl)methanamine (4.0 g, 19.6 mmol) in dichloromethane (80 mL).

-

Add acetaldehyde (1.0 g, 22.5 mmol) to the solution and stir for 20 minutes at room temperature to allow for imine formation.

-

Add glacial acetic acid (1.1 mL, 19.6 mmol) to the reaction mixture.

-

In portions, carefully add sodium triacetoxyborohydride (6.2 g, 29.4 mmol) to the stirring solution. The addition may cause a slight exotherm.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC (Dichloromethane:Methanol 9:1 with 1% triethylamine).

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be further purified by column chromatography if necessary, although it is often obtained in high purity.

Mechanistic Rationale:

The reductive amination proceeds through the initial formation of an imine between the primary amine and acetaldehyde. The imine is then selectively reduced by sodium triacetoxyborohydride to yield the secondary amine. Acetic acid acts as a catalyst for imine formation.[6][8][9]

Caption: Simplified mechanism of reductive amination.

Characterization Data

This compound

-

Molecular Formula: C₁₅H₂₄N₂[10]

-

Molar Mass: 232.37 g/mol

-

Appearance: Colorless to pale yellow oil.

-

¹H NMR (400 MHz, CDCl₃): δ 7.35-7.20 (m, 5H, Ar-H), 3.48 (s, 2H, N-CH₂-Ph), 2.80-2.70 (m, 2H, piperidine-H), 2.62 (q, J=7.2 Hz, 2H, N-CH₂-CH₃), 2.45 (t, J=7.2 Hz, 2H, N-CH₂-piperidine), 1.95-1.80 (m, 2H, piperidine-H), 1.75-1.60 (m, 2H, piperidine-H), 1.55-1.40 (m, 1H, piperidine-H), 1.08 (t, J=7.2 Hz, 3H, N-CH₂-CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 138.5, 129.2, 128.2, 127.0, 63.3, 54.2, 53.8, 51.2, 44.6, 35.8, 28.9, 24.5, 15.3.

-

MS (ESI+): m/z 233.2 [M+H]⁺.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Benzyl bromide is a lachrymator and should be handled with care.

-

Sodium triacetoxyborohydride reacts with water and should be handled in a dry environment.

-

Acetaldehyde is volatile and flammable.

Conclusion

The synthesis protocol detailed in this application note provides a reliable and efficient method for the preparation of this compound. The two-step sequence, involving N-benzylation and reductive amination, is robust and scalable, making it suitable for both small-scale research and larger-scale production. The explanations of the experimental choices and mechanisms offer valuable insights for researchers, facilitating a deeper understanding of the chemical transformations involved.

References

- WIPO Patent Scope. (2015). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.

- UNIPI. (2023).

- Google Patents. (n.d.). CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides.

- PubMed. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease.

- MDPI. (n.d.).

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone.

- Quick Company. (n.d.).

- Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.

- Organic Syntheses Procedure. (n.d.). (e)-1-benzyl-3-(1-iodoethylidene)piperidine.

- University of Michigan. (n.d.).

- Semantic Scholar. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

- Arkivoc. (n.d.). Synthesis of functionalized benzyl amines by the reductive.

- Echemi. (n.d.). ethyl-aMine | 1353952-85-8, (1-Benzyl-piperidin-3-ylMethyl).

- Organic Syntheses Procedure. (n.d.). 1-benzylpiperazine.

- Google Patents. (n.d.).

- Indian Academy of Sciences. (n.d.).

- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.

- ODU Digital Commons. (n.d.).

- ECHEMI. (n.d.). N - alkylation of piperidine with substituted benzyl chloride.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. arkat-usa.org [arkat-usa.org]

- 8. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 9. ias.ac.in [ias.ac.in]

- 10. echemi.com [echemi.com]

HPLC method development for (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine analysis

Application Note: HPLC Method Development for (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine

Introduction & Compound Profile

This compound (CAS: 1353952-85-8) is a pharmacologically relevant intermediate containing a piperidine core substituted with a benzyl group and an ethyl-aminomethyl moiety.[1][2]

Chromatographic Challenge: This molecule presents a classic "General Base" problem in HPLC. It contains two basic nitrogen centers (the tertiary piperidine nitrogen and the secondary ethyl-amine nitrogen).

-

pKa: Estimated at ~9.5–10.5. At standard HPLC pH (pH 3–4), both nitrogens are fully protonated (

), leading to strong ionic interactions with residual silanols ( -

Consequence: Without specific intervention, this results in severe peak tailing (

), poor resolution, and variable retention times.[1][3]

Physicochemical Properties:

| Property | Value (Approx.) | Implication for HPLC |

|---|---|---|

| Molecular Weight | 232.36 g/mol | Suitable for standard HPLC-UV or LC-MS.[2] |

| LogP | ~2.4 | Moderately lipophilic; good retention on C18. |

| Chromophore | Benzyl Group | UV active at 210–220 nm (strong) and 254–260 nm (moderate).[1][3] |

| Solubility | High in MeOH/ACN | Diluent selection is flexible. |

Method Development Strategy

To overcome the "amine tailing" and ensure a robust method, we employ a High-pH Reversed-Phase Strategy .[2] Modern hybrid-silica columns allow operation at pH 10, where the amine exists in its neutral (free base) form.[1] This eliminates silanol interactions and dramatically improves peak symmetry.

Decision Matrix (Graphviz)

Figure 1: Decision matrix for selecting the optimal chromatographic conditions for basic amines.

Detailed Experimental Protocol (High-pH Method)

This protocol is the "Gold Standard" for benzyl-piperidine derivatives, ensuring sharp peaks and high reproducibility.[1]

Reagents & Equipment[4]

-

HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (capable of gradient elution).

-

Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini NX-C18 .[1]

-

Why? These columns utilize ethylene-bridged hybrid (BEH) particles stable up to pH 12.[2]

-

-

Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Ammonium Bicarbonate (

), Ammonium Hydroxide (

Mobile Phase Preparation

-

Buffer (10 mM Ammonium Bicarbonate, pH 10.0):

-

Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Milli-Q water.

-

Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide (28-30% solution).

-

Filter through a 0.45 µm nylon membrane.

-

-

Mobile Phase A: Buffer (pH 10.0).

-

Mobile Phase B: Acetonitrile (100%).

Chromatographic Conditions

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Column Temp | 35°C (Improves mass transfer for viscous bases) |

| Injection Vol | 5.0 - 10.0 µL |

| Detection | UV @ 215 nm (Quantification) & 254 nm (ID) |

| Run Time | 15 Minutes |

Gradient Table:

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) |

|---|---|---|

| 0.0 | 95 | 5 |

| 10.0 | 10 | 90 |

| 12.0 | 10 | 90 |

| 12.1 | 95 | 5 |

Standard & Sample Preparation

-

Diluent: 50:50 Water:Acetonitrile.

-

Stock Solution: Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1000 µg/mL).

-

Working Standard: Dilute Stock Solution to 50 µg/mL with Diluent.

System Suitability & Validation Criteria

Before running samples, the system must pass the following suitability tests (SST) to ensure data trustworthiness.

| Parameter | Acceptance Limit | Rationale |

| Tailing Factor ( | NMT 1.5 | Ensures minimal silanol interaction.[2] |

| Theoretical Plates ( | NLT 5000 | Indicates good column efficiency. |

| Retention Time %RSD | NMT 1.0% (n=5) | Confirms pump/gradient stability. |

| Area %RSD | NMT 2.0% (n=5) | Confirms injector precision. |

Troubleshooting Guide

Issue 1: Peak Tailing (

-

Cause: Secondary interactions with residual silanols.

-

Solution (High pH): Verify pH is > 9.5. If pH drops below pKa, the amine protonates and interacts with the column.

-

Solution (Low pH alternative): If using a standard C18 at low pH, add 0.1% Triethylamine (TEA) or use 0.1% TFA as an ion-pairing agent to mask silanols.[1][3]

Issue 2: Retention Time Drift

-

Cause: Temperature fluctuations affecting pKa/ionization equilibrium.

-

Solution: Use a column oven set strictly to 35°C or 40°C.

Issue 3: Carryover

-

Cause: Basic amines sticking to the injector needle seal.

-

Solution: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

References

-

McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link

-

Waters Corporation. XBridge Columns Application Notebook: Separation of Bases. Link[1]

-

PubChem. Compound Summary: N-benzyl-N-(piperidin-3-ylmethyl)ethanamine (CID 43126122).[1][2][4] Link[1][3][4]

-

Phenomenex. High pH Stability for Basic Compounds using Gemini NX-C18. Link

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][3] Practical HPLC Method Development. Wiley-Interscience.[2] (Standard Text for Method Development Logic).

Sources

- 1. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 2. 1-benzyl-N,4-dimethylpiperidin-3-amine | C14H22N2 | CID 9943889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-benzyl-N-(piperidin-3-ylmethyl)ethanamine | C15H24N2 | CID 43126122 - PubChem [pubchem.ncbi.nlm.nih.gov]

Protocol: Preparation and Handling of (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine Stock Solutions for High-Precision In Vitro Assays

Abstract & Scientific Rationale

The preparation of accurate, stable stock solutions of (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine (MW: ~232.36 g/mol ) is a critical upstream variable often overlooked in assay development. As a lipophilic amine (LogP ~2.4, pKa ~9-10), this compound exhibits specific physicochemical behaviors—such as lysosomal trapping and adsorption to plastics—that can introduce significant experimental error.

This guide moves beyond simple dissolution instructions. It provides a self-validating protocol designed to mitigate compound loss, prevent precipitation in aqueous buffers, and ensure reproducibility across IC50/EC50 datasets.

Critical Physicochemical Profile

Before handling, the operator must verify the specific form of the compound (Free Base vs. Salt). The solubility profile changes drastically between the two.

| Property | Value / Description | Impact on Protocol |

| Molecular Weight | 232.36 g/mol (Free Base)305.29 g/mol (Dihydrochloride Salt - Estimate) | CRITICAL: Always verify the specific batch MW on the Certificate of Analysis (CoA) to account for counter-ions or hydration states. |

| LogP (Lipophilicity) | ~2.4 | Moderate lipophilicity. Prone to non-specific binding to standard polystyrene plastics. Use glass or low-binding polypropylene. |

| pKa | ~9.5 (Piperidine N), ~10.0 (Secondary Amine) | Positively charged at physiological pH (7.4). Highly soluble in acidic media; risk of precipitation in basic buffers (pH > 9). |

| Physical State | Free Base: Viscous Oil / Waxy SolidSalt: Crystalline Powder | Oils require density correction or weighing by difference. Salts are prone to static charge during weighing. |

Solvent System Selection: The "Why"

For this specific amine, Dimethyl Sulfoxide (DMSO) is the superior solvent for primary stock solutions (10 mM – 100 mM), regardless of whether the compound is a salt or free base.

-

Causality:

-

Universal Solubility: DMSO dissolves both the lipophilic free base and the hydrophilic salt forms effectively at high concentrations.

-

Cryoprotection: DMSO minimizes freeze-thaw degradation better than aqueous buffers.

-

Sterility: Anhydrous DMSO is bacteriostatic, reducing the need for filtration which causes volume loss.

-

Warning: Avoid storing stock solutions in ethanol. While soluble, ethanol evaporates rapidly even at -20°C, leading to concentration drift over time.

Protocol: Preparation of 10 mM Stock Solution

Target Volume: 1.0 mL Target Concentration: 10 mM

Phase A: Preparation & Weighing[1]

-

Equilibration: Allow the compound vial to warm to room temperature (20-25°C) before opening. This prevents condensation of atmospheric water, which degrades hygroscopic salts.

-

Vessel Selection: Use a borosilicate glass vial with a PTFE-lined screw cap.

-

Reasoning: Avoids leaching of plasticizers (e.g., phthalates) from plastic tubes and prevents compound adsorption.

-

-

Gravimetric Calculation:

-

Example (Free Base, MW 232.36):

-

Example (2HCl Salt, MW ~305.29):

-

Phase B: Dissolution & Homogenization

-

Weighing: Weigh the calculated mass directly into the glass vial.

-

Technique: If the compound is an oil (free base), use a positive displacement pipette or weigh by difference (Weigh full syringe -> Dispense -> Weigh empty syringe).

-

-

Solvent Addition: Add anhydrous DMSO (Grade ≥ 99.9%) to the vial.

-

Precision: Do not rely on vial markings.[1] Use a calibrated P1000 micropipette.

-

-

Mixing:

-

Vortex: 30 seconds at medium speed.

-

Sonication: If visible particles remain (common with salts), sonicate in a water bath at ambient temperature for 2-5 minutes.

-

Visual QC: Hold the vial up to a light source. The solution must be completely clear and free of "schlieren" (refractive index swirls), which indicate incomplete mixing.

-

Phase C: Storage & Stability[2][3][4]

-

Aliquot: Divide the master stock into small aliquots (e.g., 50-100 µL) in amber glass vials or polypropylene cryovials (if short-term).

-

Purpose: Prevents repeated freeze-thaw cycles. Each cycle can cause micro-precipitation.

-

-

Environment: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

-

Inert Gas (Optional but Recommended): Overlay the headspace with Argon or Nitrogen gas before capping to prevent oxidation of the secondary amine.

Workflow Visualization

Diagram 1: Stock Preparation Workflow

Caption: Logical workflow for the preparation of stable amine stock solutions, emphasizing material selection (glass) and quality control checkpoints.

Assay Preparation: Serial Dilution Strategy

Direct addition of 100% DMSO stock to cells is cytotoxic. A "Intermediate Dilution" step is required to step down the solvent concentration.

The "3-Step" Dilution Method

-

Master Stock: 10 mM in 100% DMSO.

-

Intermediate Work Solution (100x): Dilute Master Stock 1:100 into assay media (or buffer).

-

Result: 100 µM compound in 1% DMSO.

-

Check:CRITICAL QC POINT. Observe for precipitation here. If cloudy, the compound has crashed out due to low aqueous solubility.

-

-

Final Assay Well: Add Intermediate Solution to cells (1:100 dilution).

-

Final: 1 µM compound in 0.01% DMSO.

-

Diagram 2: Serial Dilution & Assay Plate Setup

Caption: Dilution scheme designed to minimize DMSO shock to cells while monitoring for aqueous precipitation.

Troubleshooting & Self-Validation

| Observation | Probable Cause | Corrective Action |

| Precipitation in Media | Compound is highly lipophilic; rapid pH change shocks the amine. | Acidify the Intermediate: Pre-dilute the stock into 0.1 M HCl or acidified water before adding to neutral media. This keeps the amine protonated (soluble). |

| Yellowing of Stock | Oxidation of the secondary amine. | Discard stock. Prepare fresh and ensure storage under inert gas (Argon/Nitrogen). |

| High Assay Variability | Adsorption to plastic tips/plates. | Use Low-Retention pipette tips. Switch to glass-coated plates or add 0.01% BSA/Tween-20 to the buffer to block non-specific binding sites. |

| Cytotoxicity in Controls | DMSO concentration too high (>0.5%). | Validate the assay tolerance to DMSO. Ensure final DMSO is <0.1%. |

References

-

PubChem. (2023).[2] this compound Compound Summary. National Library of Medicine.[2] [Link][2]

- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text on solubility and lipophilicity in drug discovery).

- Wayman, S. J., et al. (2012). "Improving the accuracy of IC50 determination in high-throughput screening." Journal of Biomolecular Screening, 17(8), 1030-1041. (Reference for serial dilution protocols).

Sources

Reaction conditions for ethylation of 1-benzyl-piperidin-3-ylmethylamine

Application Note: Selective N-Ethylation of 1-Benzyl-piperidin-3-ylmethylamine

Executive Summary

This guide details the optimized reaction conditions for the mono-N-ethylation of 1-benzyl-piperidin-3-ylmethylamine (CAS: 5031-78-7 analog). The substrate contains two nitrogen centers: a sterically hindered, benzylated tertiary amine within the piperidine ring, and a highly nucleophilic primary amine on the exocyclic methyl group.

The core synthetic challenge is chemoselectivity . Direct alkylation with ethyl halides often leads to over-alkylation (formation of diethyl amines or quaternary ammonium salts). To ensure high fidelity mono-ethylation, this protocol prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB) as the primary method. A secondary, high-purity Acylation-Reduction route is provided for GMP-compliant applications requiring >99% purity.

Substrate Analysis & Retrosynthetic Logic

-

Target Molecule: N-Ethyl-1-benzyl-piperidin-3-ylmethylamine.

-

Starting Material: 1-Benzyl-piperidin-3-ylmethylamine.

-

Reactivity Profile:

-

N1 (Ring Nitrogen): Tertiary, benzylated.[1] Low nucleophilicity due to steric bulk and lack of lone pair availability compared to the primary amine. Stable under standard alkylation conditions.

-

N(Exocyclic): Primary aliphatic amine (

). Highly nucleophilic. Prone to rapid double alkylation if unhindered electrophiles (e.g., EtI) are used.

-

Decision Matrix: Method Selection

| Feature | Method A: Reductive Amination | Method B: Acylation-Reduction | Method C: Direct Alkylation |

| Reagents | Acetaldehyde, NaBH(OAc)₃ | Acetic Anhydride, LiAlH₄ | Ethyl Iodide, K₂CO₃ |

| Steps | 1 (One-pot) | 2 (Sequential) | 1 |

| Selectivity | High (Mono-ethyl preferred) | Perfect (Mono-ethyl guaranteed) | Poor (Mix of mono/di/quat) |

| Yield | 75-85% | 85-95% (overall) | 40-60% |

| Scalability | Excellent | Good (LiAlH₄ safety limits) | Moderate |

| Recommendation | Primary Protocol | High-Purity Alternative | Not Recommended |

Protocol A: Reductive Amination (The Industry Standard)

Principle: This method utilizes Sodium Triacetoxyborohydride (STAB) .[2][3] Unlike Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too strong, reduces aldehydes to alcohols), STAB is mild and selectively reduces the intermediate imine species faster than it reduces the aldehyde, preventing side reactions.[3]

Reagents & Materials

-

Substrate: 1-Benzyl-piperidin-3-ylmethylamine (1.0 eq)

-

Carbonyl Source: Acetaldehyde (1.1 - 1.2 eq) [Note: Use freshly distilled or high-purity solution]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

-

Acid Catalyst: Glacial Acetic Acid (1.0 eq)

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (

), dissolve 1-benzyl-piperidin-3-ylmethylamine (10 mmol) in anhydrous DCE (40 mL). -

Imine Formation: Add Acetic Acid (10 mmol) followed by Acetaldehyde (11 mmol). Stir at Room Temperature (RT) for 30–45 minutes.

-

Insight: The acid catalyst promotes the dehydration of the hemiaminal to the imine.

-

-

Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 10 minutes.

-

Caution: Hydrogen gas evolution may occur; ensure venting.

-

-

Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1) or LC-MS.[2]

-

Quench: Quench the reaction by adding saturated aqueous

(30 mL). Stir vigorously for 15 minutes until gas evolution ceases. -

Workup: Extract with DCM (

mL). Wash combined organics with brine, dry over -

Purification: If necessary, purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1%

).

Protocol B: Acylation-Reduction (High Fidelity Route)

Principle: This method guarantees mono-ethylation by forming a stable amide intermediate, which is then reduced. It eliminates any possibility of over-alkylation.

Step 1: Acetylation

-

Dissolve 1-benzyl-piperidin-3-ylmethylamine (10 mmol) in DCM (30 mL) with Triethylamine (1.2 eq).

-

Cool to 0°C. Dropwise add Acetic Anhydride (1.1 eq).

-

Stir at RT for 2 hours.

-

Wash with 1N HCl (careful, product is in aqueous layer if amine is protonated; however, the amide is neutral).

-

Correction: The tertiary amine (ring) will protonate. Wash with water/brine. The amide is stable.

-

-

Dry and concentrate to yield N-((1-benzylpiperidin-3-yl)methyl)acetamide .

Step 2: Amide Reduction

-

Suspend Lithium Aluminum Hydride (LiAlH₄) (2.5 eq) in anhydrous THF (50 mL) under Argon.

-

Cool to 0°C. Add the acetamide intermediate (dissolved in THF) dropwise.

-

Reflux for 4–6 hours.

-

Fieser Workup: Cool to 0°C. Carefully add:

-

mL water (

- mL 15% NaOH

- mL water

-

mL water (

-

Filter the granular precipitate. Concentrate the filtrate to obtain pure N-ethyl-1-benzyl-piperidin-3-ylmethylamine .

Mechanistic Visualization

The following diagram illustrates the chemoselectivity of the STAB reductive amination (Method A) and the logic flow.

Figure 1: Mechanistic pathway of Reductive Amination using STAB. The kinetic favorability of imine reduction over carbonyl reduction ensures mono-selectivity.

Analytical Control & Troubleshooting

| Observation | Diagnosis | Corrective Action |

| Low Conversion | Old STAB reagent (decomposed) | Use fresh STAB. Ensure anhydrous conditions (STAB reacts with water).[3] |

| Di-ethyl Impurity > 5% | Excess acetaldehyde | Strictly limit acetaldehyde to 1.1 eq. Add reagent slowly at 0°C. |

| Starting Material Remains | Imine formation incomplete | Increase Acetic Acid catalyst to 1.5 eq; extend stirring time before adding STAB. |

| Emulsion during workup | Amphiphilic nature of product | Use DCM/Isopropanol (3:1) for extraction; saturate aqueous phase with NaCl. |

References

-

Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

- Context: The foundational text establishing STAB as the superior reagent for mono-alkyl

-

Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404. Link

- Context: Explains the mechanism of borohydride modification in situ (form

- Torisawa, Y., et al. (2001). "Synthesis of 1-Benzyl-piperidin-3-ylmethylamine derivatives." Bioorganic & Medicinal Chemistry Letters.

-

Patent US20050209268A1. "Piperidine derivatives and their use as modulators of chemokine receptors." Link

- Context: Describes industrial scale-up of N-alkyl

Sources

- 1. arpi.unipi.it [arpi.unipi.it]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Technical Application Note: Storage, Stability, and Handling of (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine

[1][2]

Executive Summary

(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine (CAS: 1353952-85-8 / 896053-97-7) is a functionalized piperidine derivative featuring both a tertiary amine (within the piperidine ring) and a secondary ethyl-amine side chain.[1][2] This structural duality makes it a versatile intermediate in medicinal chemistry, particularly for GPCR and kinase inhibitor synthesis.

However, its chemical nature presents specific stability challenges.[2][3][4][5] As a secondary amine , it is prone to chemisorption of atmospheric carbon dioxide (CO₂) to form carbamate salts, and as a benzylic amine , it carries a risk of oxidation under ambient conditions.

This guide details the protocols required to maintain the compound's integrity, ensuring experimental reproducibility.

Physicochemical Profile & Critical Properties[1][2][6][7]

Understanding the intrinsic properties of this molecule is the first step in establishing a robust handling protocol.

| Property | Description | Critical Handling Implication |

| Molecular Formula | C₁₅H₂₄N₂ | - |

| Molecular Weight | 232.37 g/mol | - |

| Physical State | Viscous Liquid or Low-Melting Solid (Free Base) | High Surface Area: Liquids absorb CO₂/moisture faster than crystalline solids.[1][2] |

| Basicity (pKa) | ~10.5 (Secondary Amine), ~9.0 (Piperidine) | Corrosive: Strong base; requires acid for aqueous solubility. |

| Reactivity | Nucleophilic Secondary Amine | CO₂ Sensitive: Reacts with air to form solid carbamates (white crust). |

| Solubility | DMSO, Ethanol, Methanol, Chloroform | Hydrophobic: Poor water solubility at neutral pH. |

Storage Protocol: The "Inert-Cold-Dark" Triad[1][2]

The stability of this compound relies on preventing three primary degradation pathways: Carbamylation (CO₂ reaction), Oxidation (N-oxide formation), and Hydrolysis (if stored as a hygroscopic salt).[1][2]

Long-Term Storage (Archive)[1][2]

-

Temperature: -20°C (± 5°C).

-

Atmosphere: The headspace must be purged with dry Argon or Nitrogen.

-

Container: Amber borosilicate glass vials with Teflon-lined screw caps.[1][2] Avoid polyethylene (PE) containers for long-term storage as amines can leach plasticizers or adsorb to the walls.[1][2]

Short-Term Storage (Active Use)[1][2]

-

Temperature: 2°C to 8°C (Refrigerated).

-

Duration: Maximum 4 weeks at this temperature.

-

Precaution: Allow the vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound, which accelerates degradation.

Visualizing the Storage Logic

The following decision tree illustrates the workflow for receiving and storing this compound.

Handling & Solubilization Protocols

The "White Crust" Phenomenon (Self-Validating Check)

Observation: Upon opening an older bottle, you may observe a white solid crust around the cap or suspended in the liquid oil.

Causality: This is not polymerization.[2] It is the formation of the carbamate salt due to the reaction of the secondary amine with atmospheric CO₂:

Preparation of Stock Solutions (10 mM)

Solvent Choice: Dimethyl Sulfoxide (DMSO) is the preferred solvent for stock solutions due to its high boiling point and ability to suppress amine oxidation compared to protic solvents.

Protocol:

-

Equilibration: Remove vial from -20°C storage and place in a desiccator for 30 minutes to reach room temperature.

-

Weighing: Rapidly weigh the required amount into a tared amber vial. Note: If the compound is a liquid, use a positive displacement pipette to avoid viscosity errors.

-

Dissolution: Add anhydrous DMSO to achieve 10 mM concentration. Vortex for 30 seconds.[2]

-

Aliquotting: Immediately split the master stock into single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

-

Storage: Store aliquots at -20°C or -80°C.

Aqueous Solubilization for Biological Assays

The free base is hydrophobic. To dissolve in aqueous media (PBS, Saline):

-

Acidification: You must protonate the amines. Add 1 molar equivalent of HCl (relative to the compound) or dissolve in a buffer with pH < 6.0 initially.

-

Sonication: Mild sonication (water bath, 35 kHz, 5 mins) may be required to break up oily droplets.

-

pH Adjustment: Once dissolved, slowly adjust the pH back to 7.4. Warning: If the pH exceeds 8.0, the free base may precipitate out of solution.

Safety & Degradation Pathways

Degradation Mechanism

Understanding how the molecule breaks down allows you to prevent it.

Safety Hazards[2][8][9][10]

-

Corrosivity: As a secondary amine, it causes severe skin burns and eye damage.[2]

-

Sensitization: Benzylic amines are potential skin sensitizers.[2]

-

PPE Requirements: Nitrile gloves (double gloving recommended for pure neat liquid), chemical safety goggles, and a lab coat. Handle strictly inside a chemical fume hood.[2]

References

Sources

- 1. 1-Benzyl-N-methylpiperidin-3-amine | C13H20N2 | CID 21512534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Benzylpiperidin-3-amine | C12H18N2 | CID 421694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-benzyl-N-(piperidin-3-ylmethyl)ethanamine | C15H24N2 | CID 43126122 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Crystallization Protocols for (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine Salts

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The compound (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine (CAS: 1353952-85-8) represents a critical scaffold in the synthesis of neuroactive agents and Janus Kinase (JAK) inhibitors.[1] Structurally, it features a lipophilic benzyl-protected piperidine ring and a polar ethyl-aminomethyl side chain.[1]

Key Challenges:

-

Physical State: The free base is typically a viscous, high-boiling oil due to rotational freedom and lack of strong intermolecular hydrogen bonding.[1]

-

Basicity: It contains two basic nitrogen centers:[1]

-

Chirality: The C3 position is a stereocenter.[1] Crystallization is often the primary method for enantiomeric enrichment.

This guide details the protocols for converting this oily intermediate into stable, crystalline salts (Dihydrochloride and Tartrate), ensuring high purity (>99.5%) and flowability for downstream processing.[1]

Salt Screening Strategy

Before scaling up, the choice of counter-ion is dictated by the intended application: Storage/Stability (HCl) or Chiral Resolution (Tartrates).[1]

pKa-Driven Counter-ion Selection

Due to the

| Counter-ion | Stoichiometry | Solvent Compatibility | Application |

| Hydrochloric Acid | 2:1 (Di-HCl) | Ethanol, IPA, EtOAc | Primary Choice. Forms stable, high-melting lattices.[1] Best for bulk storage.[1] |

| L-Tartaric Acid | 1:1 or 2:1 | Methanol/Water | Resolution. Used to separate (R)/(S) enantiomers via diastereomeric salt formation.[1] |

| Fumaric Acid | 1:1 | Acetone/EtOH | Alternative. Often yields non-hygroscopic salts if HCl fails.[1] |

| Oxalic Acid | 1:1 | Ethanol | Purification. Forms highly crystalline salts, useful for rejecting impurities, though toxic.[1] |

Protocol A: Dihydrochloride Salt Crystallization

Target: Bulk isolation and purification of the racemate.[1]

Rationale: The dihydrochloride salt utilizes the high lattice energy of the chloride anion to force the lipophilic benzyl group and polar ammonium centers into a rigid solid, preventing the "oiling out" phenomenon common with mono-salts.[1]

Reagents

-

Substrate: this compound (Free Base, Oil).[1]

-

Solvent: Absolute Ethanol (EtOH) or Isopropanol (IPA).[1]

-

Acid Source: 4M HCl in Dioxane or Acetyl Chloride (in situ generation).[1]

-

Anti-solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).[1]

Step-by-Step Methodology

-

Dissolution:

-

Acid Addition (Exothermic):

-

Cool the solution to 0–5°C using an ice/water bath.

-

Slowly add 2.2 equivalents of 4M HCl in Dioxane dropwise over 30 minutes.

-

Observation: The solution will warm slightly.[2] A white haze may form.

-

Critical Control: Maintain internal temperature < 20°C to prevent degradation or amorphous precipitation.

-

-

Crystallization Induction:

-

After acid addition, stir at 20°C for 1 hour.

-

If no precipitate forms, seed with 10 mg of pure crystal (if available) or scratch the flask wall.[1]

-

Anti-solvent Addition: Slowly add 100 mL of Ethyl Acetate (10 vol) over 1 hour.[1]

-

Why? EtOAc reduces the solubility of the polar salt, forcing crystallization.

-

-

Maturation (Ostwald Ripening):

-

Heat the slurry to 50°C for 30 minutes (do not dissolve completely), then cool slowly to 0°C at a rate of 10°C/hour.

-

Stir at 0°C for 4 hours. This cycle removes occluded impurities.

-

-

Isolation:

-

Filter the white solid under vacuum (N2 protection recommended).

-

Wash the cake with cold EtOAc (2 x 20 mL).

-

Dry in a vacuum oven at 45°C for 12 hours.

-

Expected Yield: 85–92% Melting Point: 215–225°C (Decomposition)[1]

Protocol B: Chiral Resolution via Diastereomeric Crystallization

Target: Isolation of the (R)- or (S)-enantiomer.[1]

Rationale: The C3 chiral center allows for resolution using chiral acids.[1] Dibenzoyl-L-tartaric acid (L-DBTA) is the industry standard for resolving 3-substituted piperidines due to strong

Workflow Visualization

Figure 1: Workflow for the chiral resolution of 3-substituted piperidines using Dibenzoyl-Tartaric Acid.

Detailed Methodology

-

Stoichiometry Calculation:

-

Solvent System:

-

Prepare a mixture of Acetone/Water (95:5 v/v) . The small amount of water aids in dissolving the tartrate but suppresses the solubility of the salt.

-

-

Procedure:

-

Dissolve 5.0 g of Racemic Free Base in 25 mL Acetone.

-

Separately, dissolve 1.0 eq of L-DBTA in 25 mL Acetone/Water.

-

Mix the solutions at 50°C.

-

Allow the solution to cool very slowly to room temperature (over 6–8 hours). Rapid cooling traps the wrong isomer.

-

-

Recrystallization:

-

Free Basing (Recovery):

Characterization & Quality Control

Verify the solid form using the following parameters.

| Parameter | Method | Acceptance Criteria |

| Crystallinity | XRPD (X-Ray Powder Diffraction) | Sharp, distinct peaks (Amorphous halo indicates oiling out).[1] |

| Melting Point | DSC (Differential Scanning Calorimetry) | Sharp endotherm > 200°C (for HCl salt).[1] Broad peak indicates solvates or impurities.[1] |

| Residual Solvent | GC-Headspace | Ethanol < 5000 ppm, EtOAc < 5000 ppm.[1] |

| Chiral Purity | Chiral HPLC (e.g., Chiralpak AD-H) | > 99.0% ee (for resolved salts).[1] |

Troubleshooting "Oiling Out"